molecular formula C18H16F3NO3 B5542117 5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5542117
M. Wt: 351.3 g/mol
InChI Key: LDZKDNUBEJNZCQ-UHFFFAOYSA-N
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Description

5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of methoxy groups at positions 5 and 7, a trifluoromethyl group at position 2 of the phenyl ring, and a tetrahydroquinoline core

Preparation Methods

The synthesis of 5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(trifluoromethyl)benzaldehyde with 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can be used to introduce new functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.

    Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor. Additionally, its fluorescent properties allow it to be used as a probe in biological systems, where it can interact with cellular components and provide valuable information about cellular processes.

Comparison with Similar Compounds

Compared to other quinoline derivatives, 5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:

    5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE: This compound lacks the tetrahydroquinoline core but shares the methoxy and trifluoromethyl groups.

    2,4-DIMETHOXY-5-[4-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE: This compound has a pyrimidine core instead of a quinoline core but also features methoxy and trifluoromethyl groups.

Properties

IUPAC Name

5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-24-10-7-14-17(15(8-10)25-2)12(9-16(23)22-14)11-5-3-4-6-13(11)18(19,20)21/h3-8,12H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZKDNUBEJNZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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